molecular formula C19H28N2O3 B11030955 N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide

N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide

Cat. No.: B11030955
M. Wt: 332.4 g/mol
InChI Key: SMJAZXJUZQTUEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following:

    Formation of the Amine Intermediate: Start with 3-methoxyaniline (aniline derivative with a methoxy group) and react it with 3-methyl-2-oxobutanoic acid (also known as acetoacetic acid). This reaction forms the amine intermediate.

    Cyclization: The amine intermediate undergoes cyclization to form the cyclohexanecarboxamide ring.

    Methylation: Finally, N,N-dimethylation of the amine group completes the synthesis.

Reaction Conditions::

    Cyclization: Acidic conditions (e.g., sulfuric acid or hydrochloric acid) at elevated temperatures.

    Methylation: Methylation agents (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (such as sodium hydroxide).

Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, purification, and scalability. Detailed industrial methods would require proprietary information from manufacturers.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions due to the presence of the phenyl ring and the amine group.

    Reduction: Reduction of the carbonyl group (oxo group) can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions.

    Other Transformations: Further functional group modifications are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Substitution: Various nucleophiles (e.g., amines, thiols, halides).

Major Products::
  • Oxidation: Ketone or carboxylic acid derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for the synthesis of other compounds.

    Biology: Investigating its interactions with biological molecules.

    Medicine: Potential pharmaceutical applications (e.g., anticancer, antioxidant properties).

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, and oxidative stress modulation.

Comparison with Similar Compounds

While N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is unique due to its specific substituents, similar compounds include other amine derivatives, such as anilines and substituted cyclohexanecarboxamides.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-[1-(3-methoxyanilino)-3-methyl-1-oxobutan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C19H28N2O3/c1-13(2)17(21-18(22)14-8-5-4-6-9-14)19(23)20-15-10-7-11-16(12-15)24-3/h7,10-14,17H,4-6,8-9H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

SMJAZXJUZQTUEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2CCCCC2

Origin of Product

United States

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